2,4-Dihydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine
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Overview
Description
2,4-Dihydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine is a heterocyclic compound that contains a triazine ring substituted with hydrazinyl and morpholinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine typically involves the reaction of a triazine precursor with hydrazine and morpholine. The reaction conditions may include:
Temperature: Moderate to high temperatures (e.g., 50-150°C)
Solvent: Common solvents like ethanol, methanol, or water
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch or continuous flow processes. The choice of method depends on factors like yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides
Reduction: Reaction with reducing agents to form reduced derivatives
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties
Medicine: Investigated for its potential use in drug development
Industry: Utilized in the development of new materials or catalysts
Mechanism of Action
The mechanism of action of 2,4-Dihydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydrazinyl-1,3,5-triazine: Lacks the morpholinyl group
6-(Morpholin-4-yl)-1,3,5-triazine: Lacks the hydrazinyl groups
Uniqueness
2,4-Dihydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine is unique due to the presence of both hydrazinyl and morpholinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C7H14N8O |
---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
(4-hydrazinyl-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazine |
InChI |
InChI=1S/C7H14N8O/c8-13-5-10-6(14-9)12-7(11-5)15-1-3-16-4-2-15/h1-4,8-9H2,(H2,10,11,12,13,14) |
InChI Key |
AJBPKTPJFMUWAK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN)NN |
Origin of Product |
United States |
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